molecular formula C16H12ClN3O3 B2961709 4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-74-1

4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2961709
CAS No.: 865285-74-1
M. Wt: 329.74
InChI Key: JJOJKYVTUFWHQE-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound based on the 1,3,4-oxadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . The 1,3,4-oxadiazole nucleus serves as a bioisostere for esters and amides, which can fine-tune the properties of drug candidates, potentially leading to improved metabolic stability and bioavailability . This specific molecule features a benzamide group substituted with a chloro moiety and a methoxyphenyl-oxadiazole ring, a structural motif common in compounds investigated for various biological activities. Researchers will find value in this compound for exploring structure-activity relationships (SAR), particularly in the development of new anti-inflammatory agents . Studies on closely related chlorobenzamide-substituted 1,3,4-oxadiazoles have demonstrated promising anti-inflammatory activity in standardized models, such as the carrageenan-induced rat paw oedema test . The compound is intended for use in in vitro biological screening and hit-to-lead optimization campaigns. Its mechanism of action is not predefined and requires empirical determination, as minor structural changes can significantly alter biological target engagement. This product is provided for chemical and pharmaceutical R&D. For Research Use Only . It is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption.

Properties

IUPAC Name

4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-13-5-3-2-4-12(13)15-19-20-16(23-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOJKYVTUFWHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 4-chlorobenzoic acid with 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features

The target compound shares the benzamide-oxadiazole framework with several analogs but differs in substituent positions and functional groups. Below is a comparative analysis:

Compound Name Oxadiazole Substituent Benzamide Substituent Key Functional Groups
Target Compound 2-Methoxyphenyl 4-Chlorophenyl C=O (amide), C-O-C (methoxy)
4-Chloro-N-(5-(4-chlorophenyl)-oxadiazol-2-yl)benzamide 4-Chlorophenyl 4-Chlorophenyl C=O (amide), C-Cl (para)
OZE-III 4-Chlorophenyl Pentanamide Aliphatic chain (C5H11)
LMM5 4-Methoxyphenylmethyl Sulfamoylbenzamide Sulfamoyl (SO2NH2), methoxy
HSGN-235 4-Trifluoromethylphenyl 3-Fluoro-4-trifluoromethoxy CF3, F, OCF3

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s methoxy group (C-O-C) would exhibit a stretch near 1242 cm⁻¹ , similar to Compound 3 in . The amide C=O stretch (~1668 cm⁻¹) aligns with analogs like Compound 3 and LMM5 .
  • NMR : The 2-methoxyphenyl group would generate distinct aromatic proton signals (e.g., δ 7.25–7.79 ppm in DMSO-d6) and a methoxy singlet (~δ 3.71 ppm), comparable to OZE-II’s dimethoxy signals .

Physicochemical Properties

  • Lipophilicity : The 2-methoxy group increases hydrophilicity compared to 4-chlorophenyl analogs (e.g., Compound 3), which are more lipophilic due to halogenation .
  • Thermal Stability : Melting points for benzamide-oxadiazoles range from 184°C (Compound 5a ) to 195–197°C (Compound 7b ), suggesting the target compound likely exhibits similar thermal stability.

Antimicrobial Activity

  • OZE-III (N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide) demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and prolonged survival in C. elegans infection models . Its aliphatic chain may enhance membrane penetration.
  • LMM5 and LMM11 showed antifungal activity against Candida albicans (MIC: 50–100 µg/mL) via thioredoxin reductase inhibition . The sulfamoyl group in LMM5 likely contributes to target binding.
  • HSGN-235 exhibited potent anti-gonococcal activity (MIC: ≤1 µg/mL), attributed to the trifluoromethyl group’s electron-withdrawing effects .

Cytotoxicity and Enzyme Inhibition

  • Compound 5a () showed moderate cytotoxicity (IC50: 12–45 µM) against cancer cell lines, linked to the oxadiazole’s ability to intercalate DNA .
  • Derivative 6a () inhibited human carbonic anhydrase II (hCA II) with a Ki of 8.3 nM, highlighting the role of sulfonyl groups in enzyme interaction .

Structure-Activity Relationship (SAR) Trends

Substituent Position: Ortho vs.

Electron-Withdrawing Groups :

  • Halogens (Cl, F) and trifluoromethyl groups enhance activity by increasing electrophilicity and metabolic stability .

Functional Group Diversity :

  • Sulfamoyl (LMM5) and aliphatic chains (OZE-III) introduce distinct pharmacophoric features, enabling activity against diverse targets .

Biological Activity

4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H10ClN3O2C_{11}H_{10}ClN_{3}O_{2} with a molecular weight of approximately 243.67 g/mol. The compound features a chloro group and an oxadiazole moiety, which are known to enhance biological activity in various contexts.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus has been evaluated for its cytotoxicity against various cancer cell lines and its potential as a therapeutic agent.

Anti-Cancer Activity

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
    • The compound's mechanism of action involves induction of apoptosis as evidenced by flow cytometry assays that showed increased caspase-3 activity and p53 expression in treated cells .
  • Comparative Efficacy :
    • When compared to standard chemotherapeutics like doxorubicin, this compound has shown comparable or enhanced potency against certain cancer types, suggesting its potential as an alternative or adjunct therapy .

The biological activity of this compound is attributed to its ability to interact with specific cellular pathways:

  • Apoptotic Pathways : The compound activates apoptotic signaling pathways leading to increased cell death in cancerous cells.
  • Kinase Inhibition : Some studies indicate that related oxadiazole compounds can inhibit RET kinase activity, which is involved in various malignancies .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (μM)Reference
CytotoxicityMCF-70.65
CytotoxicityU-9371.00
Apoptosis InductionMCF-7N/A
Kinase InhibitionRET KinaseModerate

Case Study: Anti-Cancer Efficacy

A study published in MDPI detailed the synthesis and evaluation of various oxadiazole derivatives including our compound. It was found that these compounds exhibited superior cytotoxicity compared to traditional agents at sub-micromolar concentrations against leukemia cell lines . Further molecular docking studies suggested strong interactions between the oxadiazole moiety and target proteins involved in cancer cell proliferation.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process:

Esterification : React 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate .

Hydrazide Formation : Treat the ester with hydrazine hydrate to yield 4-chlorobenzohydrazide.

Oxadiazole Ring Closure : React the hydrazide with cyanogen bromide (BrCN) in methanol to generate the 1,3,4-oxadiazole intermediate .

Coupling Reaction : Attach the 2-methoxyphenyl-substituted oxadiazole to benzamide via a coupling agent (e.g., EDCI/HOBt) or by reacting with 3-(methoxyphenyl)benzoyl chloride in dry THF with a base like NaH .

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with >95% purity .

Q. How can the purity and structural identity of the compound be validated?

Methodological Steps :

  • HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm purity (retention time ~8.2 min) .
  • Spectroscopic Characterization :
    • ¹H/¹³C NMR : Confirm the presence of key groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.1 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 356.06) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Protocol :

Crystal Growth : Dissolve the compound in DMSO/ethanol (1:3) and allow slow evaporation at 25°C to obtain single crystals .

Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflections.

Refinement : Apply the SHELXL-2018 software for structure solution and refinement. Key parameters:

  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯O, N–H⋯S) stabilizing the crystal lattice .
  • Torsion Angles : Analyze dihedral angles (e.g., 67.1° between oxadiazole and chlorophenyl rings) to confirm stereoelectronic effects .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

Structure-Activity Relationship (SAR) Analysis :

  • Antimicrobial Activity :
    • 2-Methoxyphenyl Group : Enhances lipophilicity (log P ~3.5), improving membrane penetration .
    • Chlorine Substituent : Increases electrophilicity, promoting interaction with bacterial enzymes (e.g., CYP51 in fungi) .

Q. Experimental Design :

Analog Synthesis : Replace the methoxy group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups.

In Vitro Assays :

  • MIC Testing : Evaluate against Candida albicans (IC₅₀: 2.5 µM for parent compound vs. 1.8 µM for –CF₃ analog) .
  • Enzyme Inhibition : Measure IC₅₀ against Aspergillus fumigatus CYP51 using UV-Vis spectroscopy (NADH depletion at 340 nm) .

Q. Data Contradictions :

  • Some analogs show reduced activity due to steric hindrance (e.g., bulky –CF₃ groups), highlighting the need for molecular docking simulations to optimize binding .

Q. What computational methods can predict the compound’s interaction with biological targets?

Methodology :

Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51 (PDB: 5TZ1). Key interactions:

  • Hydrogen bonding between oxadiazole N and heme Fe.
  • Hydrophobic contacts with Leu321 and Phe228 .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).

QSAR Modeling : Develop regression models (e.g., PLS) correlating log P and Hammett constants with bioactivity .

Validation : Compare predicted vs. experimental IC₅₀ values (R² > 0.85) .

Q. How can researchers address discrepancies in biological activity data across studies?

Troubleshooting Framework :

Source Validation : Ensure compound purity via HPLC and elemental analysis (e.g., batch-to-batch variations).

Assay Conditions : Standardize protocols (e.g., broth microdilution for MICs, pH 7.4 PBS buffer) .

Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from solvent residues (e.g., DMSO >1% inhibits growth) .

Case Study : A 2024 study reported IC₅₀ = 5 µM against C. albicans, while a 2023 study found 8 µM. Resolution: The latter used RPMI-1640 media with higher serum protein binding, reducing free drug concentration .

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